N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine
Overview
Description
“N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine” is a chemical compound with a molecular weight of 302.4 .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is a key component in the synthesis of this compound . Imidazole has been used as a synthon in the development of new drugs due to its broad range of chemical and biological properties .Molecular Structure Analysis
The InChI code for this compound is "1S/C15H18N4OS/c1-2-20-12-4-5-13-14(10-12)21-15(18-13)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,2-3,6,8H2,1H3,(H,17,18)" . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, imidazole-containing compounds have been synthesized and evaluated for various biological activities .Scientific Research Applications
Synthesis and Anticancer Activity
- Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized for potential anticancer activity. A study highlights the synthesis of benzimidazole–thiazole derivatives, including this compound, and their evaluation against cancer cell lines (Nofal et al., 2014).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Certain derivatives of this compound have shown significant antimicrobial and antitubercular activities. A study reports the synthesis and characterization of amide/sulfonamide derivatives and their evaluation against various microbial strains (Ranjith et al., 2014).
- Antifungal Properties : Some novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, related to this compound, have been synthesized and shown to possess antibacterial and antifungal activities (Reddy & Reddy, 2010).
Structural Analysis and Spectroscopy
- NMR Spectral Assignments and X-ray Crystallography : The structural aspects of similar compounds have been investigated using NMR spectroscopy and X-ray crystallography methods. These studies provide detailed insights into the molecular structure and properties of these compounds (Pérez-Fehrmann et al., 2013).
Other Applications
- Imaging Studies in Clinical PET : Derivatives of this compound, such as 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, have been explored as potential histamine H3 receptor ligands in clinical PET studies (Iwata et al., 2000).
- Thiazole Derivatives in Drug Discovery : The compound's derivatives have been synthesized and characterized for their in vitro antioxidant properties, contributing to drug discovery research (Jaishree et al., 2012).
Future Directions
Imidazole, a key component of this compound, has been used as a synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazole, it is likely that “N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine” and similar compounds could have potential applications in drug development .
Properties
IUPAC Name |
7-chloro-N-(3-imidazol-1-ylpropyl)-4-methoxy-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-20-11-4-3-10(15)13-12(11)18-14(21-13)17-5-2-7-19-8-6-16-9-19/h3-4,6,8-9H,2,5,7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSPYOCMRAQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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